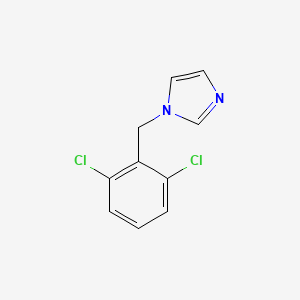

1-(2,6-Dichloro-benzyl)-1H-imidazole

Übersicht

Beschreibung

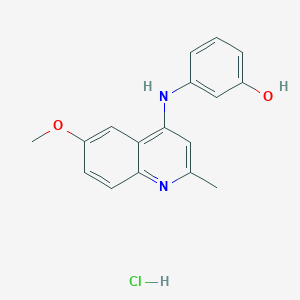

“1-(2,6-Dichloro-benzyl)-1H-imidazole” is a chemical compound with the linear formula C7H8Cl2N2 . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of similar compounds often involves chlorination reactions and hydrolysis reactions . For instance, 2,6-dichlorobenzaldehyde can be synthesized by performing a chlorination reaction on 2,6-dichlorotoluene and chlorine under a reaction condition of 50-250°C in the catalytic effect of phosphorus pentachloride and light .Chemical Reactions Analysis

The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . It involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . This reaction could potentially be relevant to the chemical reactions of “this compound”.Wissenschaftliche Forschungsanwendungen

Chemical Properties and Synthesis

The chemistry of imidazole derivatives, including 1-(2,6-Dichloro-benzyl)-1H-imidazole, is a subject of significant interest due to their variable properties and potential applications. Research has focused on understanding the preparation procedures, properties, and complexation behaviors of these compounds. For instance, studies have summarized the synthesis and properties of free organic compounds and their various forms, including protonated and/or deprotonated states, and their complex compounds. These insights are crucial for identifying potential applications in materials science and pharmaceuticals (Boča, Jameson, & Linert, 2011).

Biological Activities

Imidazole derivatives are known for their significant antitumor activities. Research reviews have highlighted the potential of imidazole compounds, including derivatives similar to this compound, in anticancer drug development. Some derivatives have progressed through preclinical testing, indicating their potential in therapeutic applications (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Antioxidant Properties

The antioxidant capacity of various compounds, including imidazole derivatives, has been extensively studied. The ABTS/PP decolorization assay is one method used to evaluate the antioxidant capacity of these compounds. Understanding the reaction pathways and specific reactions, such as coupling, that contribute to the total antioxidant capacity is essential for developing new antioxidant agents (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Antimicrobial Activities

Imidazole and its derivatives have also been recognized for their antimicrobial properties. A comprehensive review on the antimicrobial activities of imidazole highlighted its role as a raw material in the pharmaceutical industry for manufacturing anti-fungal and bactericide drugs. The review suggests further synthesis of imidazole derivatives to explore their potential in inhibiting the growth of new strains of organisms, thereby contributing to the development of new antimicrobial agents (2022).

Corrosion Inhibition

The application of imidazole derivatives in corrosion inhibition, particularly in the petroleum industry, has been reviewed extensively. These compounds are valued for their effectiveness in protecting metal surfaces against corrosion, highlighting their potential industrial applications (Sriplai & Sombatmankhong, 2023).

Wirkmechanismus

Target of Action

It is known that this compound belongs to the class of organic compounds known as 1,2,4-trisubstituted imidazoles . These are imidazoles in which the imidazole ring is substituted at positions 1, 2, and 3 .

Mode of Action

It’s worth noting that the suzuki–miyaura (sm) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the interaction of formally electrophilic organic groups with a metal catalyst, resulting in the formation of new bonds .

Biochemical Pathways

It’s worth noting that the suzuki–miyaura (sm) cross-coupling reaction, which this compound may be involved in, is a key process in organic synthesis .

Action Environment

It’s worth noting that the suzuki–miyaura (sm) cross-coupling reaction, which this compound may be involved in, is known for its mild and functional group tolerant reaction conditions .

Eigenschaften

IUPAC Name |

1-[(2,6-dichlorophenyl)methyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2/c11-9-2-1-3-10(12)8(9)6-14-5-4-13-7-14/h1-5,7H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJJYAUDWBQBWPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN2C=CN=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

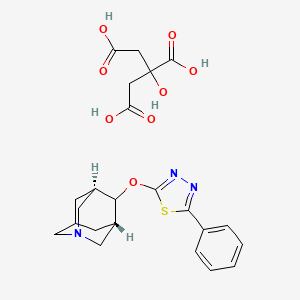

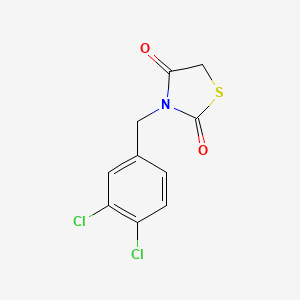

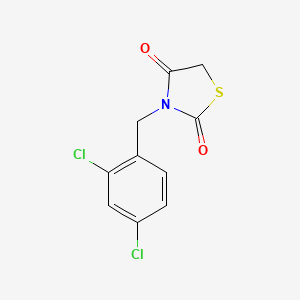

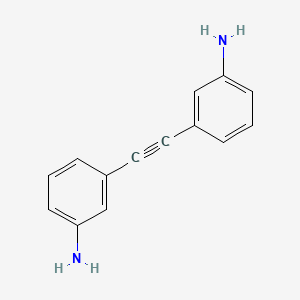

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-[(7-Chloroquinoline-4-yl)amino]-6-hydroxybenzyl]diethylamine N-oxide](/img/structure/B3318783.png)

![tert-Butyl N-{1-[(methylamino)methyl]cyclopropyl}carbamate](/img/structure/B3318802.png)

![benzyl 6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B3318803.png)

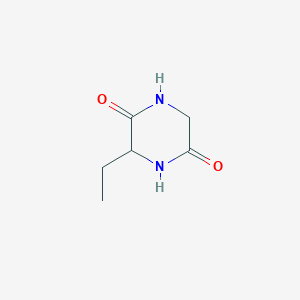

![2,5,7-Triazaspiro[3.4]octane-6,8-dione](/img/structure/B3318810.png)

![2-[2-[2-[2-[2-(Benzyloxy)ethoxy]ethoxy]ethoxy]ethoxy]tetrahydro-2H-pyran](/img/structure/B3318819.png)

![2-Fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl)benzoic acid](/img/structure/B3318837.png)

![4'-Ethyl-4'-hydroxy-7',8'-dihydrospiro[[1,3]dioxolane-2,6'-pyrano[3,4-f]indolizine]-3',10'(1'H,4'H)-dione](/img/structure/B3318842.png)